molecular formula C14H13NS B1314079 6,11-Dihydrodibenzo[b,e]thiepin-11-amine CAS No. 1745-53-5

6,11-Dihydrodibenzo[b,e]thiepin-11-amine

Cat. No.: B1314079
CAS No.: 1745-53-5
M. Wt: 227.33 g/mol
InChI Key: RRPIITJTCSEBSH-UHFFFAOYSA-N
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Description

6,11-Dihydrodibenzo[b,e]thiepin-11-amine is an organic compound with the molecular formula C14H13NS. It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities. This compound is characterized by its solid state at room temperature, appearing as colorless or slightly yellow crystals. It is soluble in organic solvents but has low solubility in water .

Mechanism of Action

Target of Action

It is known to be an organic building block , suggesting it may interact with a variety of biological targets.

Mode of Action

It is known to be used as a starting reagent in the synthesis of other compounds , indicating it may undergo various chemical reactions to interact with its targets.

Biochemical Pathways

It is used as a starting reagent in the synthesis of other compounds , suggesting it may be involved in various biochemical reactions and pathways.

Result of Action

It is known to be used in the synthesis of other compounds , suggesting its action may result in the formation of various chemical structures.

Action Environment

It is known to be a solid at room temperature and soluble in organic solvents , indicating that its action may be influenced by temperature and solvent conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,11-Dihydrodibenzo[b,e]thiepin-11-amine involves the reaction of dibenzo[b,e]thiepin derivatives with amines. For instance, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one, the compound can be converted to its corresponding 11-hydroximino derivative, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydrodibenzo[b,e]thiepin-11-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6,11-Dihydrodibenzo[b,e]thiepin-11-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that allow it to interact with both viral and human molecular targets. This dual functionality makes it a promising candidate for further research in antiviral and antidepressant therapies .

Properties

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepin-11-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPIITJTCSEBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500156
Record name 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-53-5
Record name 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Reactant of Route 2
6,11-Dihydrodibenzo[b,e]thiepin-11-amine
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6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Reactant of Route 4
6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Reactant of Route 5
6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Reactant of Route 6
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Customer
Q & A

A: The research primarily focuses on the synthesis and pharmacological screening of N-substituted derivatives of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine [, ]. This suggests an interest in understanding how modifications to the base structure of the compound, specifically substitutions at the nitrogen atom, impact its biological activity and potential therapeutic uses.

A: The presence of the term "pharmacological screening" in both titles [, ] strongly indicates that researchers are interested in exploring the potential medicinal applications of these compounds. Further research is needed to determine the specific therapeutic areas these compounds might be effective in.

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